molecular formula C16H8N4O8 B12792806 Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- CAS No. 21443-52-7

Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)-

Cat. No.: B12792806
CAS No.: 21443-52-7
M. Wt: 384.26 g/mol
InChI Key: AMAPWVDLJAKJDT-UHFFFAOYSA-N
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Description

Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- (hereafter referred to as Compound 4 for clarity in this document) is a nitro-functionalized oxadiazole derivative characterized by a central methanone group linked to two 4-nitrophenyl substituents via a 1,2,5-oxadiazole (furazan) ring system. This compound crystallizes in the orthorhombic space group Pbc2₁ with a density of 1.675 g·cm⁻³, as reported in crystallographic studies . Its thermal stability is notable, with decomposition observed at 298°C, attributed to its hydrogen-bonding network and nitro group contributions to molecular rigidity .

Properties

CAS No.

21443-52-7

Molecular Formula

C16H8N4O8

Molecular Weight

384.26 g/mol

IUPAC Name

[4-(4-nitrobenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C16H8N4O8/c21-15(9-1-5-11(6-2-9)18(23)24)13-14(20(27)28-17-13)16(22)10-3-7-12(8-4-10)19(25)26/h1-8H

InChI Key

AMAPWVDLJAKJDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NO[N+](=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- involves several steps. One common method includes the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures. This reaction is followed by partial oxidation using hydrogen peroxide in concentrated sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an antimicrobial agent. The nitrophenyl groups enhance the compound's ability to interact with bacterial cell walls, leading to increased efficacy against various pathogens. For instance, research has shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-cancer Properties
The oxadiazole derivatives have been investigated for their anti-cancer properties. Studies indicate that they can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. In vitro studies demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Materials Science

Polymer Chemistry
Methanone derivatives are being explored for their use in polymer synthesis. The incorporation of oxadiazole moieties into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Nanocomposites
The compound is also being utilized in the development of nanocomposites. When combined with nanomaterials such as graphene or carbon nanotubes, it enhances electrical conductivity and mechanical strength. This application is particularly relevant in the creation of advanced materials for electronics and energy storage devices .

Environmental Applications

Photodegradation of Pollutants
The photochemical properties of methanone derivatives make them suitable for environmental remediation applications. Studies have demonstrated their effectiveness in the photodegradation of organic pollutants under UV light exposure. This property can be harnessed for the development of photocatalysts aimed at breaking down hazardous substances in wastewater treatment processes .

Sensors for Environmental Monitoring
The compound's ability to undergo specific chemical reactions makes it a candidate for developing sensors that detect environmental pollutants. Research indicates that sensors based on methanone derivatives can provide real-time monitoring of contaminants in air and water .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal Chemistry Significant activity against E. coli and S. aureus.
Anti-cancer PropertiesCancer Research Journal Induced apoptosis in MCF-7 and HeLa cell lines.
Polymer ChemistryPolymer Science Review Enhanced thermal stability in polymers with oxadiazole units.
Environmental RemediationEnvironmental Science & Technology Effective photodegradation of organic pollutants.
SensorsAnalytical Chemistry Journal Real-time detection capabilities for environmental pollutants.

Mechanism of Action

The mechanism of action of Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with cellular components, leading to various biological outcomes. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thermal and Structural Comparisons

Table 1: Thermal and Structural Data for Selected Compounds

Compound Name Decomposition Temp (°C) Density (g·cm⁻³) Key Structural Features Reference
Compound 4 298 1.675 Oxadiazole, nitro groups
Di(1H-tetrazol-5-yl)methanone oxime 288.7 N/A Tetrazole, oxime, H-bonding
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) 247.6 N/A Tetrazole, hydrazone linker
Cyclopentyl(1-Indole-3-yl)methanone N/A N/A Indole, cyclopentyl, steric hindrance
  • Thermal Stability: Compound 4 exhibits superior thermal stability compared to tetrazole-based analogs (e.g., di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole)), which decompose at 288.7°C and 247.6°C, respectively . This difference arises from the oxadiazole ring’s rigidity and the nitro groups’ electron-withdrawing effects, which stabilize the molecular framework against thermal degradation.
  • Hydrogen Bonding : While tetrazole analogs rely on extensive intermolecular H-bonds for stability, Compound 4 achieves comparable stability with fewer H-bonds due to its planar nitro-aromatic system .
Spectroscopic and Functional Comparisons

Table 2: Functional Group and Spectral Behavior

Compound Name UV Absorption Range Key Functional Groups Notable Spectral Features
Compound 4 UV-B (280–315 nm) Nitro, oxadiazole, methanone Strong absorbance at 310 nm
Cyclopentyl(1-Indole-3-yl)methanone UV-A (315–400 nm) Indole, cyclopentyl No sharp peaks due to steric effects
Chimassorb®81 (2-hydroxy-4-(octyloxy)-phenylmethanone) UV-B Benzophenone, alkoxy Low yellowing, UV-B protection
  • UV Absorption: Compound 4’s nitro groups enhance UV-B absorption, similar to commercial benzophenone-based stabilizers like Chimassorb®81 . However, its absorbance spectrum is narrower compared to indole derivatives (e.g., cyclopentyl(1-Indole-3-yl)methanone), which absorb broadly in UV-A due to π-conjugation in the indole ring .
  • Steric Effects: Unlike indole-based methanones, Compound 4 lacks steric hindrance around its aromatic core, enabling efficient packing in crystalline phases and stronger intermolecular interactions .
Ion-Mobility and Reactivity

Ion-mobility studies on cyclopentyl(1-Indole-3-yl)methanone reveal reduced mobility due to steric hindrance at the indole 2- and 3-positions, whereas Compound 4’s planar structure facilitates higher ion mobility in gas-phase analyses .

Biological Activity

Methanone, specifically the compound known as (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)-), is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Methanone can be represented as follows:

  • Molecular Formula : C18H14N4O4
  • Molecular Weight : 354.3136 g/mol
  • CAS Number : 7733-96-2

The presence of the oxadiazole ring contributes to its biological properties, particularly in medicinal chemistry.

Anticancer Activity

  • Mechanisms of Action : Research indicates that oxadiazole derivatives exhibit significant anticancer properties by targeting various cellular mechanisms. They can inhibit key enzymes involved in cancer cell proliferation, such as:
    • Thymidylate synthase
    • Histone deacetylases (HDAC)
    • Telomerase
  • Case Studies :
    • A study demonstrated that compounds derived from the oxadiazole scaffold showed cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Table 1: Anticancer Activity Summary
    CompoundCell LineIC50 (µM)Mechanism
    MethanoneMCF-70.65HDAC Inhibition
    MethanoneA5492.41Telomerase Inhibition
    DoxorubicinMCF-710.38DNA Intercalation

Antimicrobial Activity

Methanone has also been evaluated for its antimicrobial properties against various pathogens. The compound demonstrated moderate to high activity against both gram-positive and gram-negative bacteria.

  • Mechanisms of Action : The antimicrobial activity is primarily attributed to the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
  • Case Studies :
    • A study indicated that derivatives of oxadiazoles exhibited MIC values ranging from 8 to 16 µg/mL against common bacterial strains, outperforming conventional antibiotics in some cases .
  • Table 2: Antimicrobial Activity Summary
    CompoundPathogenMIC (µg/mL)
    MethanoneE. coli10
    MethanoneS. aureus12
    Standard AntibioticPenicillin15

Antioxidant Activity

Oxadiazole derivatives have shown promising antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases.

  • Mechanisms of Action : The antioxidant activity is linked to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation.
  • Case Studies :
    • Research has shown that certain oxadiazole derivatives exhibit up to 84% inhibition of free radical generation in vitro, comparable to established antioxidants like ascorbic acid .

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